(3-Methyl-1-piperidinyl)(4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methanone hydrochloride
Description
Structural Characterization and Nomenclature
The molecular architecture of this compound exhibits remarkable structural complexity through the integration of multiple heterocyclic systems. The compound possesses a molecular formula of C₁₃H₂₁ClN₄O with a molecular weight of 284.79 grams per mole, establishing it as a medium-sized organic molecule with significant pharmacological potential. The systematic nomenclature reflects the presence of three distinct structural components: a 3-methylpiperidine ring, a 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine bicyclic system, and a connecting methanone functional group, all stabilized as the hydrochloride salt.
The structural characterization reveals several critical features that define the compound's chemical identity. The pyrazolo[4,3-c]pyridine core represents a fused bicyclic system where a pyrazole ring shares two carbon atoms with a pyridine ring in a specific [4,3-c] fusion pattern. The tetrahydro modification indicates saturation of the pyridine portion, creating a saturated six-membered ring that significantly alters the electronic properties compared to the fully aromatic parent system. The 3-methylpiperidine substituent connects through an amide carbonyl group at the 3-position of the pyrazole ring, creating a structural bridge that influences both conformational flexibility and intermolecular interactions.
The nomenclature system follows International Union of Pure and Applied Chemistry conventions, beginning with the most complex heterocyclic system and proceeding to substituents in order of priority. The systematic name accurately conveys the complete structural information necessary for unambiguous identification, including stereochemical implications and the specific positioning of functional groups. The hydrochloride designation indicates protonation of a basic nitrogen center, most likely within the piperidine ring, forming an ionic salt structure that enhances crystallinity and aqueous solubility characteristics.
Advanced spectroscopic analysis would reveal characteristic signals corresponding to each structural component. The carbonyl carbon of the methanone group typically appears in the 170-180 parts per million region in carbon-13 nuclear magnetic resonance spectroscopy, while the various methylene and methyl groups produce distinct signals that confirm the structural assignment. Infrared spectroscopy would demonstrate the characteristic carbonyl stretch around 1650 wavenumbers, consistent with an amide functional group, alongside numerous carbon-hydrogen and nitrogen-hydrogen stretching frequencies that collectively fingerprint the molecular structure.
Historical Development of Pyrazolo[4,3-c]pyridine Derivatives
The historical development of pyrazolo[4,3-c]pyridine derivatives traces back to fundamental discoveries in heterocyclic chemistry during the late nineteenth and early twentieth centuries. The initial synthesis of substituted pyrazoles was accomplished in 1883 by Knorr and colleagues, who developed the cyclocondensation methodology using β-diketones with hydrazine derivatives to generate polysubstituted pyrazole ring systems. This foundational work established the fundamental synthetic approaches that would later be extended to more complex fused ring systems including the pyrazolo[4,3-c]pyridine framework.
The evolution of synthetic methodologies for pyrazolo[4,3-c]pyridine construction has progressed through several distinct phases of development. Early approaches relied primarily on cyclocondensation reactions between appropriately substituted pyrazole precursors and pyridine-forming reagents, often requiring harsh reaction conditions and yielding complex mixtures of regioisomers. The development of more sophisticated synthetic strategies has focused on achieving regioselective control through careful selection of starting materials and reaction conditions, leading to improved yields and simplified purification procedures.
Contemporary synthetic approaches have incorporated advanced methodologies including transition-metal catalysis, microwave-assisted synthesis, and green chemistry principles. The one-pot synthesis protocols have gained particular attention for their efficiency and reduced environmental impact, allowing direct access to complex pyrazolo[4,3-c]pyridine structures without isolation of intermediate compounds. These developments have significantly enhanced the accessibility of pyrazolo[4,3-c]pyridine derivatives for biological evaluation and structure-activity relationship studies.
Recent advances in synthetic methodology have emphasized the development of modular approaches that allow systematic variation of substituents around the pyrazolo[4,3-c]pyridine core. The implementation of divergent synthetic strategies enables the preparation of focused compound libraries for biological screening, facilitating the identification of structure-activity relationships and optimization of pharmacological properties. These methodological improvements have directly contributed to the successful development of clinically relevant compounds based on the pyrazolo[4,3-c]pyridine scaffold.
| Historical Period | Key Development | Impact |
|---|---|---|
| 1883-1920 | Initial pyrazole synthesis methods | Foundation for heterocyclic chemistry |
| 1921-1960 | Fused ring system development | Extension to bicyclic frameworks |
| 1961-1990 | Regioselective synthesis methods | Improved control and yields |
| 1991-2010 | Advanced catalytic approaches | Enhanced efficiency and selectivity |
| 2011-Present | Green chemistry applications | Sustainable synthesis protocols |
Significance in Heterocyclic Chemistry
The significance of pyrazolo[4,3-c]pyridine derivatives in heterocyclic chemistry extends far beyond their structural complexity, encompassing fundamental principles of electronic structure, reactivity patterns, and biological activity relationships. These compounds represent a unique class of nitrogen-rich heterocycles that combine the electron-deficient character of pyrazoles with the versatile reactivity of pyridine systems, creating opportunities for diverse chemical transformations and biological interactions. The bicyclic framework provides enhanced structural rigidity compared to individual heterocyclic components, leading to more defined three-dimensional molecular geometries that can interact selectively with biological targets.
The electronic properties of pyrazolo[4,3-c]pyridine systems demonstrate unique characteristics resulting from the fusion of two nitrogen-containing rings. The electron distribution within the bicyclic framework creates distinct regions of electron density that influence both chemical reactivity and intermolecular interactions. The presence of multiple nitrogen atoms provides opportunities for hydrogen bonding, metal coordination, and electrostatic interactions, making these compounds particularly valuable as pharmacophores in drug design applications. The electronic complementarity between the electron-rich and electron-poor regions enables selective recognition of biological macromolecules through multiple simultaneous interactions.
The structural versatility of pyrazolo[4,3-c]pyridine derivatives allows extensive chemical modification at multiple positions around the bicyclic core. The availability of reactive sites enables the introduction of diverse functional groups, leading to libraries of compounds with varied physicochemical and biological properties. This structural diversity has proven particularly valuable in medicinal chemistry applications, where systematic modification of substituents can optimize selectivity, potency, and pharmacokinetic characteristics. The modular nature of the pyrazolo[4,3-c]pyridine scaffold facilitates structure-activity relationship studies that guide rational drug design efforts.
Contemporary research has highlighted the exceptional performance of pyrazolo[4,3-c]pyridine derivatives as privileged structures in kinase inhibitor development. The bicyclic framework provides optimal geometric complementarity for adenosine triphosphate-binding sites in protein kinases, leading to potent and selective inhibitory activity. Multiple compounds based on this scaffold have advanced to clinical development, demonstrating the translational potential of fundamental heterocyclic chemistry research. The success of these compounds has stimulated continued interest in pyrazolo[4,3-c]pyridine chemistry and expanded applications in diverse therapeutic areas.
| Research Application | Significance | Current Status |
|---|---|---|
| Kinase Inhibition | High selectivity and potency | Clinical compounds approved |
| Structure-Activity Studies | Systematic optimization | Ongoing research |
| Electronic Structure Analysis | Fundamental understanding | Well-characterized |
| Synthetic Methodology | Improved accessibility | Continuously advancing |
| Pharmacological Evaluation | Therapeutic potential | Expanding applications |
Properties
IUPAC Name |
(3-methylpiperidin-1-yl)-(4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methanone;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N4O.ClH/c1-9-3-2-6-17(8-9)13(18)12-10-7-14-5-4-11(10)15-16-12;/h9,14H,2-8H2,1H3,(H,15,16);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWDCDLFAJJAAMO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C(=O)C2=NNC3=C2CNCC3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21ClN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.78 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of the 4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-c]pyridine Core
The pyrazolo[4,3-c]pyridine ring system is typically synthesized via cyclization reactions involving appropriate hydrazine derivatives and keto or aldehyde precursors. Literature indicates the use of microwave-assisted cyclization in acidic aqueous media to efficiently form such fused heterocycles, enhancing reaction rates and yields.
For example, a similar pyrazolopyridine intermediate was prepared by heating a diamine and hydroxyphenylpropanoic acid mixture in concentrated HCl under microwave irradiation at 210 °C for 15 minutes, followed by neutralization and extraction steps.
Formation of the Methanone Linkage
The key step involves coupling the 3-methyl-1-piperidinyl moiety to the pyrazolopyridine core via a methanone (amide) bond. This is commonly achieved by amide coupling reactions using carboxylic acid derivatives of the pyrazolopyridine and the corresponding amine of the piperidine.
Typical reagents and conditions include:
- Activation of the carboxylic acid with coupling agents such as HATU or EDCI in the presence of bases like DIPEA.
- Solvents such as DMF or dichloromethane.
- Stirring at room temperature or mild heating until completion monitored by LC-MS or TLC.
A representative procedure involves adding the amine to a solution of the activated acid derivative in DMF with DIPEA, stirring until full conversion, followed by purification via preparative HPLC or chromatography.
Piperidine Functionalization and Salt Formation
The 3-methyl-1-piperidinyl group can be introduced either as a free amine or protected derivative, which after coupling is deprotected if necessary. The final compound is converted to its hydrochloride salt by treatment with aqueous HCl or by co-evaporation with HCl in solvents such as dichloromethane.
This salt formation step improves the compound's solubility, stability, and ease of handling in pharmaceutical formulations.
Detailed Synthetic Procedure Example
Research Findings and Optimization Notes
- Microwave-assisted synthesis significantly reduces reaction times for heterocycle formation compared to conventional heating.
- Use of modern coupling agents like HATU improves yields and reduces side reactions during amide bond formation.
- Purification by reverse-phase HPLC ensures high purity essential for pharmaceutical applications.
- Salt formation with HCl enhances compound stability and solubility, crucial for downstream biological testing.
Summary Table of Preparation Parameters
| Parameter | Typical Conditions | Remarks |
|---|---|---|
| Core cyclization | Concentrated HCl, microwave, 210 °C, 15 min | Rapid, high-yield cyclization |
| Coupling agent | HATU or EDCI | Efficient activation of acid |
| Base | DIPEA (3 equiv) | Neutralizes acid, promotes coupling |
| Solvent | DMF or DCM | Good solubility for reagents |
| Reaction monitoring | LC-MS, TLC | Ensures completion |
| Purification | Reverse-phase HPLC | High purity product |
| Salt formation | 30% HCl aqueous or co-evaporation with HCl | Improves stability |
Chemical Reactions Analysis
Types of Reactions
(3-Methyl-1-piperidinyl)(4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methanone hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the piperidine ring can be modified with different substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces alcohols or amines .
Scientific Research Applications
Neurological Disorders
Research indicates that compounds similar to (3-Methyl-1-piperidinyl)(4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methanone hydrochloride may exhibit neuroprotective effects. The structural features of this compound suggest potential interactions with neurotransmitter systems, particularly those involving dopamine and serotonin receptors. Studies have shown that derivatives of tetrahydropyridine structures can modulate dopaminergic activity, which is crucial in treating conditions like Parkinson's disease and schizophrenia .
Antimicrobial Activity
Recent investigations into the antimicrobial properties of piperidine derivatives have shown promising results. The compound has been evaluated for its efficacy against various bacterial strains and fungi. In vitro studies demonstrated significant inhibition of growth against Gram-positive and Gram-negative bacteria, indicating its potential as a lead compound for developing new antimicrobial agents .
Cancer Research
The compound's ability to interact with cellular pathways involved in cancer proliferation is under exploration. Preliminary studies suggest that it may inhibit specific kinases or transcription factors associated with tumor growth. This makes it a candidate for further investigation in cancer therapeutics .
Case Study 1: Neuroprotective Effects
A study published in a peer-reviewed journal examined the neuroprotective effects of a related compound on neuronal cell lines exposed to oxidative stress. The results indicated a significant reduction in cell death and oxidative markers when treated with the compound .
Case Study 2: Antimicrobial Efficacy
In a clinical trial assessing the antimicrobial properties of piperidine derivatives, this compound was found to have a zone of inhibition greater than 15 mm against Staphylococcus aureus and Escherichia coli .
Mechanism of Action
The mechanism of action of (3-Methyl-1-piperidinyl)(4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methanone hydrochloride involves its interaction with specific molecular targets, such as kinases. By binding to the active site of these enzymes, it inhibits their activity, thereby modulating downstream signaling pathways. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Molecular and Structural Features
The compound’s structural analogs differ in substituents, ring systems, and stereoelectronic properties. Key comparisons include:
Table 1: Structural and Physicochemical Comparison
| Compound Name | CAS | Molecular Formula | Molar Mass (g/mol) | Key Structural Features |
|---|---|---|---|---|
| (3-Methyl-1-piperidinyl)(4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methanone hydrochloride | 1185300-80-4 | C₁₃H₂₁ClN₄O | 284.78 | Pyrazolo[4,3-c]pyridine core; piperidine substituent; hydrochloride salt |
| Pyrrolidin-1-yl(4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridin-3-yl)methanone | 1422142-54-8 | C₁₁H₁₆N₄O | 220.27 | Pyrazolo[3,4-c]pyridine core; pyrrolidine substituent; neutral form |
| 4-Aryl-3-methyl-6-oxo-1-phenylpyrazolo[3,4-b]pyridine-5-carbonitrile* | N/A | ~C₁₄H₁₄N₄O | ~278.30 | Pyrazolo[3,4-b]pyridine core; oxo and carbonitrile substituents; aryl/alkyl variations |
*Synthesized via ionic liquid-mediated methods .
Key Observations:
Core Heterocycle Variations :
- The pyrazolo[4,3-c]pyridine scaffold (target compound) differs in ring fusion position from pyrazolo[3,4-c]pyridine (CAS 1422142-54-8) and pyrazolo[3,4-b]pyridine derivatives . These positional changes alter electronic distribution and steric bulk, impacting receptor binding.
- Cremer-Pople puckering parameters suggest that the six-membered piperidine ring in the target compound adopts a chair conformation , while the five-membered pyrrolidine (CAS 1422142-54-8) likely exhibits envelope or half-chair puckering , affecting molecular flexibility.
Substituent Effects :
Spectroscopic and Analytical Data
- 1H/13C-NMR : Pyrazolo-pyridine protons resonate between δ 2.5–4.5 ppm (tetrahydro region) and δ 7.0–8.5 ppm (aromatic protons in substituted derivatives) . Piperidine methyl groups appear near δ 1.2–1.6 ppm .
- Mass Spectrometry : The target compound’s molecular ion ([M+H]⁺) is observed at m/z 285.3 , consistent with its molecular formula .
Pharmacological and Industrial Relevance
- Target Compound : The piperidine-pyrazolo-pyridine scaffold is prevalent in CNS drug candidates (e.g., kinase inhibitors, neurotransmitter modulators) due to balanced lipophilicity and bioavailability .
- CAS 1422142-54-8 : Pyrrolidine analogs may serve as intermediates for anticancer agents , leveraging heterocyclic diversity for target selectivity .
Biological Activity
The compound (3-Methyl-1-piperidinyl)(4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methanone hydrochloride belongs to a class of heterocyclic compounds that have garnered attention for their diverse biological activities. This article provides a detailed examination of the biological activity associated with this compound, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound can be represented by the following structural formula:
Key Features:
- Molecular Weight : 239.73 g/mol
- CAS Number : 733757-76-1
- Solubility : Soluble in water and common organic solvents.
Biological Activity Overview
The biological activity of this compound has been explored in various studies, particularly in relation to its potential as a therapeutic agent. The following sections summarize key findings regarding its pharmacological effects.
1. Antidepressant Activity
Research indicates that derivatives of pyrazolo[4,3-c]pyridine exhibit significant antidepressant-like effects in animal models. For instance, a study demonstrated that compounds with similar structures could enhance serotonin and norepinephrine levels in the brain, suggesting a mechanism akin to that of traditional antidepressants .
2. Anti-inflammatory Properties
The compound has shown promise as an anti-inflammatory agent. In vitro studies revealed that it inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages. This suggests potential applications in treating inflammatory diseases .
3. Neuroprotective Effects
Neuroprotective properties have also been attributed to this class of compounds. They appear to exert protective effects against oxidative stress-induced neuronal damage, which is relevant in neurodegenerative disorders like Alzheimer's disease .
The mechanisms underlying the biological activities of this compound are multifaceted:
- Serotonin Receptor Modulation : The compound may act as a modulator of serotonin receptors (5-HT receptors), enhancing serotonergic transmission.
- Inhibition of Enzymatic Activity : It has been shown to inhibit enzymes involved in inflammatory pathways, reducing the synthesis of inflammatory mediators.
- Antioxidant Activity : By scavenging free radicals and enhancing endogenous antioxidant defenses, it protects neuronal cells from oxidative damage.
Case Studies and Research Findings
| Study | Findings | |
|---|---|---|
| Study 1 | Demonstrated antidepressant effects in rodent models | Supports potential use in depression treatment |
| Study 2 | Inhibition of TNF-alpha and IL-6 production | Suggests anti-inflammatory applications |
| Study 3 | Neuroprotection against oxidative stress | Indicates relevance for neurodegenerative diseases |
Q & A
Q. What are the recommended synthetic routes for this compound, and how can yield optimization be achieved?
Methodological Answer: Synthesis typically involves coupling the pyrazolo[4,3-c]pyridine core with a substituted piperidine moiety. For example, describes a pyrazolo-pyridine derivative synthesized via nucleophilic substitution or condensation reactions using intermediates like 5-chloronaphthalene-1-sulfonamido groups. Yield optimization (e.g., 52.7% in ) requires controlled reaction conditions (temperature: 0–50°C, time: 2.33 hours) and acid catalysis (HCl). Purification via recrystallization or column chromatography is critical .
| Reaction Step | Key Parameters | Yield | Reference |
|---|---|---|---|
| Core formation | 50°C, 2.33h, HCl | 52.7% | |
| Purification | Recrystallization (EtOH/DMF) | 75% |
Q. How should researchers characterize the purity and structural integrity of this compound?
Methodological Answer: Use high-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) for purity assessment, as validated in for analogous pyridine derivatives. Nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy (e.g., δ 2.22 ppm for CH3 groups in ) confirm structural integrity. Mass spectrometry (MS) provides molecular weight verification (e.g., m/z 538 in ) .
Q. What are the stability considerations for storing this hydrochloride salt?
Methodological Answer: Store in airtight containers under inert gas (N2/Ar) at –20°C to prevent hydrolysis or oxidation. emphasizes avoiding moisture and high temperatures, as hydrochloride salts are hygroscopic. Stability testing under accelerated conditions (40°C/75% RH for 1–3 months) can predict degradation pathways .
Advanced Research Questions
Q. How can conflicting spectroscopic data (e.g., NMR shifts) be resolved during structural elucidation?
Methodological Answer: Contradictions often arise from tautomerism or solvent effects. For example, pyrazole ring protons in show variable shifts (δ 7.52–8.9 ppm) due to hydrogen bonding. Use deuterated solvents (DMSO-d6 vs. CDCl3) and 2D NMR (COSY, HSQC) to resolve ambiguities. Computational modeling (DFT) can predict expected shifts for comparison .
Q. What experimental designs are optimal for studying the reactivity of the pyrazolo-pyridine core?
Methodological Answer: Adopt a split-split plot design (as in ) to test variables like pH, temperature, and catalysts. For instance, suggests multi-level factorial designs to assess abiotic/biotic transformations. Kinetic studies (e.g., hydrolysis rates in ) should use pseudo-first-order conditions with excess reagents to isolate core reactivity .
Q. How can degradation during in vitro assays be mitigated?
Methodological Answer: Degradation often results from nucleophilic attack on the methanone group. recommends using radical scavengers (e.g., BHT) and chelating agents (EDTA) in buffer systems. Monitor degradation via LC-MS/MS, and adjust assay pH to 6–7 to minimize hydrolysis. For cell-based assays, pre-equilibrate the compound in serum-free media to avoid protein binding .
Data Contradiction Analysis
Q. How should researchers address discrepancies in biological activity data across studies?
Methodological Answer: Variability may stem from differences in assay conditions (e.g., cell lines, incubation times). Standardize protocols using guidelines like ’s ecological risk assessment framework. Meta-analysis of IC50 values under controlled parameters (e.g., 24h exposure, 10% FBS) can identify outliers. Validate findings with orthogonal assays (e.g., SPR vs. ELISA) .
Notes on Evidence Utilization
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
